6-ethyl-4aH-thieno[2,3-d]pyrimidin-4-one

Antitumor GI50 NCI 60-cell screen

6-Ethyl-4aH-thieno[2,3-d]pyrimidin-4-one (synonymous with 6-ethylthieno[2,3-d]pyrimidin-4(3H)-one, CAS 18593-51-6) is a heterocyclic building block belonging to the thieno[2,3-d]pyrimidine class. Its molecular formula is C₈H₈N₂OS (MW 180.23).

Molecular Formula C8H8N2OS
Molecular Weight 180.23 g/mol
Cat. No. B12362877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-ethyl-4aH-thieno[2,3-d]pyrimidin-4-one
Molecular FormulaC8H8N2OS
Molecular Weight180.23 g/mol
Structural Identifiers
SMILESCCC1=CC2C(=NC=NC2=O)S1
InChIInChI=1S/C8H8N2OS/c1-2-5-3-6-7(11)9-4-10-8(6)12-5/h3-4,6H,2H2,1H3
InChIKeyDPZKVBYVQDVULM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Ethyl-4aH-thieno[2,3-d]pyrimidin-4-one: Core Scaffold Identity, Tautomeric Forms, and Procurement-Relevant Characteristics


6-Ethyl-4aH-thieno[2,3-d]pyrimidin-4-one (synonymous with 6-ethylthieno[2,3-d]pyrimidin-4(3H)-one, CAS 18593-51-6) is a heterocyclic building block belonging to the thieno[2,3-d]pyrimidine class. Its molecular formula is C₈H₈N₂OS (MW 180.23) [1]. The compound exists in multiple tautomeric forms (3H, 1H, and 4aH), which influences its reactivity and biological profile [2]. The thieno[2,3-d]pyrimidine scaffold is recognized as a privileged structure in medicinal chemistry, serving as a core intermediate for synthesizing dual thymidylate synthase (TS) and dihydrofolate reductase (DHFR) inhibitors, kinase inhibitors, and antimicrobial agents [3].

Why 6-Ethyl-4aH-thieno[2,3-d]pyrimidin-4-one Cannot Be Replaced by Other Thienopyrimidinone Scaffolds: The C6 Substituent Determines Antitumor Potency and Spectrum


The C6 substituent on the thieno[2,3-d]pyrimidin-4-one core is not a passive structural feature; it directly governs hydrophobic interaction with Trp109 in the DHFR active site and dictates both the magnitude and breadth of tumor cell growth inhibition [1]. X-ray crystallography demonstrates that the 6-ethyl group binds in a 'folate' orientation within DHFR, a binding mode not achieved by unsubstituted or 6-methyl analogs [2]. Simply substituting the 6-ethyl analog with the 6-methyl version results in a 2–3 order of magnitude loss in tumor cell GI₅₀ potency, and a narrower spectrum of sensitive cell lines [1]. This structure-activity relationship (SAR) cliff means that generic in-class substitution without retaining the 6-ethyl group will produce a compound with fundamentally different antitumor performance, making targeted procurement of the 6-ethyl scaffold essential for medicinal chemistry programs aiming to replicate or improve upon the published dual TS/DHFR inhibitory profile.

Quantitative Differentiation Evidence for 6-Ethyl-4aH-thieno[2,3-d]pyrimidin-4-one Against Closest Analogs


Tumor Cell Growth Inhibition: 6-Ethyl vs 6-Methyl GI₅₀ Comparison Across NCI 60-Cell Panel

The classical 6-ethyl analog (compound 2) was evaluated head-to-head against its 6-methyl counterpart (compound 1) in the NCI 60 human tumor cell line panel. Compound 2 achieved nanomolar GI₅₀ values across multiple subpanels, whereas compound 1 exhibited only micromolar activity [1]. The 6-ethyl substitution increased potency by 2–3 orders of magnitude and broadened the spectrum of inhibited cell lines, including leukemia, non-small-cell lung, colon, melanoma, ovarian, and renal cancers [1]. Representative data: In the LOX IMVI melanoma line, compound 2 showed GI₅₀ = 9.09 × 10⁻⁸ M (90.9 nM), while compound 1 showed GI₅₀ = 6.56 × 10⁻⁵ M (65.6 μM) — a 720-fold difference [1]. In HCC-2998 colon cancer, compound 2 GI₅₀ = 9.65 × 10⁻⁷ M vs compound 1 GI₅₀ > 1.00 × 10⁻⁴ M (>100-fold difference) [1].

Antitumor GI50 NCI 60-cell screen

Human TS and DHFR Enzyme Inhibition: 6-Ethyl vs 6-Methyl Classical Dual Inhibitors

At the isolated enzyme level, the 6-ethyl classical analog (compound 2) inhibits human TS with IC₅₀ = 54 nM and human DHFR with IC₅₀ = 19 nM [1]. The 6-methyl counterpart (compound 4 from the 2008 series) inhibits human TS with IC₅₀ = 40 nM and human DHFR with IC₅₀ = 20 nM [2]. While enzyme IC₅₀ values are comparable between the two substituents, the 6-ethyl compound uniquely combines this nanomolar enzyme inhibition with nanomolar cellular GI₅₀, a dual property not exhibited by the 6-methyl analog [1]. Against human DHFR, compound 2 was 330-fold more potent than pemetrexed, a clinically used antifolate [1].

Thymidylate synthase Dihydrofolate reductase dual inhibition

X-Ray Crystallographic Binding Mode: Thieno[2,3-d]pyrimidine Ring Adopts a 'Folate' Orientation Unique Among Antifolate Scaffolds

X-ray crystal structures of compound 2 and compound 1 (the 6-methyl analog) in complex with human DHFR and NADPH were solved at 1.3 Å resolution (PDB ID: 3GHC) [1]. The structures revealed for the first time that the thieno[2,3-d]pyrimidine ring binds in a 'folate' mode, where the sulfur atom of the thieno ring superimposes onto the 4-oxo moiety of folate, rather than the 'flipped' mode previously predicted by molecular modeling [1]. This binding mode is distinct from the 2,4-diaminopyrimidine ring orientation observed with methotrexate and other classical DHFR inhibitors [2]. The 6-ethyl group engages in enhanced hydrophobic interaction with Trp109, rationalizing the improved cellular potency over the 6-methyl analog [1].

X-ray crystallography DHFR binding mode folate mode

Synthetic Intermediate Utility: The 5-Iodo Derivative as a Key Branching Point for Diverse Analog Synthesis

The 2-amino-6-ethyl-5-iodothieno[2,3-d]pyrimidin-4(3H)-one intermediate (compound 7), derived directly from the 6-ethylthieno[2,3-d]pyrimidin-4-one scaffold, serves as the key branching point for installing diverse arylthiol groups at the 5-position via Ullmann-type coupling [1]. This synthetic strategy enabled the efficient generation of 13 nonclassical analogs (2a–2m) with varied electronic and steric properties, demonstrating the scaffold's versatility as a late-stage diversification hub [1]. The 5-iodo intermediate is an isolable, characterizable solid that can be stored and used across multiple parallel synthesis campaigns [1].

Medicinal chemistry building block Ullmann coupling

Procurement-Driven Application Scenarios for 6-Ethyl-4aH-thieno[2,3-d]pyrimidin-4-one in Drug Discovery and Chemical Biology


Hit-to-Lead Optimization of Dual TS/DHFR Antifolates for Oncology

Medicinal chemistry teams developing next-generation antifolates should procure 6-ethyl-4aH-thieno[2,3-d]pyrimidin-4-one as the core scaffold for constructing dual TS/DHFR inhibitors. The 6-ethyl substitution is essential: the 6-methyl analog loses 2–3 orders of magnitude in cellular GI₅₀ potency, making it unsuitable for programs aiming to achieve nanomolar tumor cell growth inhibition [1]. The validated synthetic route through the 5-iodo intermediate enables rapid parallel library synthesis at the 5-position, leveraging the scaffold's compatibility with Ullmann coupling chemistry [1].

Structure-Based Drug Design Leveraging the 'Folate' Binding Mode

Computational and structural biology groups requiring a crystallographically characterized DHFR inhibitor scaffold should select the 6-ethylthieno[2,3-d]pyrimidin-4-one core. The X-ray crystal structure (PDB 3GHC, 1.3 Å) provides an experimentally validated 'folate' binding mode that is unique among antifolate chemotypes [2]. This structural information enables rational, structure-guided optimization of substituents at the 2-, 5-, and 6-positions, reducing reliance on empirical SAR exploration [1].

Synthesis of Nonclassical Lipophilic Antifolates Targeting Parasitic DHFR

Groups focused on antiparasitic drug discovery (e.g., Toxoplasma gondii, Pneumocystis carinii) benefit from the 6-ethyl scaffold's demonstrated ability to generate nonclassical analogs with species-selective DHFR inhibition. Select 6-ethyl nonclassical compounds (e.g., 2c, 2g) achieve 4-fold greater potency than methotrexate against T. gondii DHFR, with up to 262-fold selectivity over human DHFR, while 6-methyl analogs do not achieve comparable selectivity ratios [1]. The scaffold's lipophilic character enables passive cellular uptake, circumventing the folate transport system that limits classical antifolate efficacy [1].

Fragment-Based and Scaffold-Hopping Campaigns Targeting Kinase and GPCR Targets

The 6-ethylthieno[2,3-d]pyrimidin-4-one scaffold has demonstrated binding to diverse protein targets beyond folate metabolism enzymes. Derivatives have shown measurable affinity for the P2Y12 purinoceptor (Ki = 4.4 μM) and the menin protein (IC₅₀ = 10 μM) [3], as well as FGFR1 kinase inhibition (79.93% at 10 μM for optimized C-2 substituted analogs) [4]. For fragment-based screening or scaffold-hopping initiatives, the 6-ethyl-substituted core offers a synthetically tractable, privileged starting point with established vectors for diversification at C-2, N-3, C-5, and C-6 positions.

Quote Request

Request a Quote for 6-ethyl-4aH-thieno[2,3-d]pyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.